Superior Catalytic Turnover Number (kcat) of 2NPX Over 4NPX with GH52 β-Xylosidase
In a direct head-to-head kinetic comparison using the GH52 β-xylosidase GSXynB2 from Geobacillus stearothermophilus at pH 7.0 and 25°C, the catalytic turnover number (kcat) for 2-nitrophenyl β-D-xylopyranoside (2NPX) was determined to be 15.8 s⁻¹. This is significantly higher than the kcat of 1.95 s⁻¹ observed for 4-nitrophenyl β-D-xylopyranoside (4NPX) under identical conditions [1]. This 8.1-fold difference in maximum reaction velocity is a direct consequence of the ortho-nitro substitution pattern, which influences the enzyme's rate-limiting step.
| Evidence Dimension | Catalytic turnover number (kcat, s⁻¹) |
|---|---|
| Target Compound Data | 15.8 s⁻¹ |
| Comparator Or Baseline | 4-Nitrophenyl β-D-xylopyranoside (4NPX): 1.95 s⁻¹ |
| Quantified Difference | 8.1-fold higher kcat for 2NPX |
| Conditions | pH 7.0, 25 °C, GSXynB2 enzyme |
Why This Matters
Selecting 2NPX over 4NPX yields an ~8x faster reaction rate, improving assay sensitivity, reducing enzyme consumption, and shortening analysis time for high-throughput screening applications.
- [1] Jordan, D. B., & Braker, J. D. (2015). Rate-limiting steps of a stereochemistry retaining β-d-xylosidase from Geobacillus stearothermophilus acting on four substrates. Archives of Biochemistry and Biophysics, 583, 73-78. View Source
